An In-depth Technical Guide to 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
An In-depth Technical Guide to 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the basic chemical and physical properties of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Chemical Identity and Physical Properties
7,8-Dihydroisoquinolin-5(6H)-one hydrochloride is the hydrochloride salt of the parent compound, 7,8-Dihydroisoquinolin-5(6H)-one. The addition of hydrochloric acid protonates the basic nitrogen atom in the isoquinoline ring system, forming a salt that typically exhibits increased stability and water solubility compared to the free base.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| Compound Name | 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride | [1][2] |
| Synonyms | 7,8-DIHYDROISOQUINOLIN-5(6H)-ONE HCL, 7,8-dihydro-5(6H)-Isoquinolinone hydrochloride, 7,8-Dihydro-6H-isoquinolin-5-one hydrochloride | [1][2] |
| CAS Number | 103441-65-2 | [1][3] |
| Molecular Formula | C₉H₁₀ClNO | [4] |
| Molecular Weight | 183.63 g/mol | [4][5] |
| Melting Point | 242-246 °C | [4] |
| Appearance | Solid (predicted/unverified) | [6] |
| pKa (Predicted) | 13.13±0.20 (for a related isomer) | [7] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [6] |
Basicity and Chemical Reactivity
The fundamental basic property of 7,8-Dihydroisoquinolin-5(6H)-one arises from the lone pair of electrons on the nitrogen atom within the heterocyclic ring. As a secondary amine integrated into a dihydroisoquinoline scaffold, it can act as a proton acceptor (a Brønsted-Lowry base). The formation of the hydrochloride salt confirms this basic character.
The reactivity of this compound is dictated by the functional groups present:
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Secondary Amine: Can undergo N-alkylation, acylation, and other standard amine reactions.
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Ketone: The carbonyl group is susceptible to nucleophilic attack, reduction to an alcohol, and formation of imines, enamines, etc.
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Aromatic Ring: Can participate in electrophilic aromatic substitution reactions, though the reactivity is influenced by the existing substituents.
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α-Carbonyl Protons: The protons on the carbons adjacent to the ketone (C6 and C4) are acidic and can be removed by a base to form an enolate, enabling various condensation and alkylation reactions.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride is not fully elucidated in the search results, the synthesis of related dihydroisoquinoline and tetrahydroisoquinoline cores typically involves well-established organic reactions. Key synthetic strategies include the Bischler-Napieralski reaction and the Pictet-Spengler condensation[8][9].
Conceptual Synthetic Workflow:
A plausible synthetic approach involves the cyclization of a suitably substituted phenylethylamine derivative. The formation of the hydrochloride salt is a straightforward final step.
General Experimental Protocol for Salt Formation:
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Dissolution: Dissolve the free base, 7,8-Dihydroisoquinolin-5(6H)-one, in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or isopropanol).
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Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or a concentrated aqueous solution) to the stirred solution of the free base.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. The reaction may need to be cooled to facilitate complete precipitation.
-
Isolation: Collect the solid precipitate by filtration.
-
Purification: Wash the collected solid with cold, anhydrous solvent to remove any unreacted starting material or excess acid.
-
Drying: Dry the purified salt under a vacuum to remove residual solvent.
Potential Biological Activity and Signaling Pathways
The tetrahydroisoquinoline (THIQ) and dihydroisoquinoline (DIQ) scaffolds are prevalent in a wide range of biologically active natural products and synthetic drugs[8][10]. They are known to exhibit diverse pharmacological activities, including antitumor, antibacterial, antiviral, and neurological effects[8][11].
Derivatives of this class of compounds have been investigated for their roles as:
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Enzyme Inhibitors: For example, inhibiting DNA gyrase in bacteria[8].
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Receptor Modulators: A study on a related dihydroisoquinoline showed it could modulate muscarinic acetylcholine receptors and 5-hydroxytryptamine (5-HT) receptors, affecting smooth muscle contractility[11].
-
Antiviral Agents: Novel tetrahydroisoquinoline-based compounds have been shown to inhibit SARS-CoV-2 infection in vitro[12].
Given the structural similarity, 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride could serve as a key intermediate or building block for developing novel therapeutic agents targeting these pathways.
Hypothetical Signaling Pathway Interaction:
The diagram below illustrates a hypothetical mechanism by which a dihydroisoquinoline derivative might modulate a G-protein coupled receptor (GPCR) signaling pathway, such as the 5-HT receptor system.
Safety and Handling
The free base, 7,8-Dihydroisoquinolin-5(6H)-one, is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[6]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. As the hydrochloride salt is expected to have similar properties, these precautions should be observed.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 5. 5,6,7,8-Tetrahydroisoquinolin-8-one hydrochloride | C9H10ClNO | CID 53408338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7,8-Dihydroisoquinolin-5(6H)-one | 21917-86-2 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
